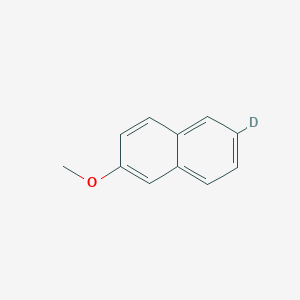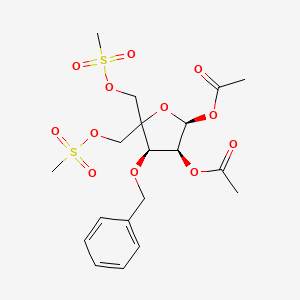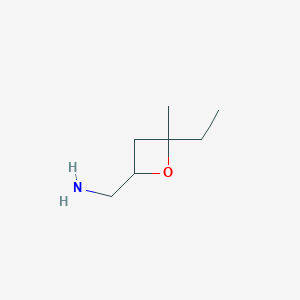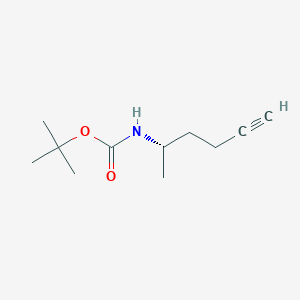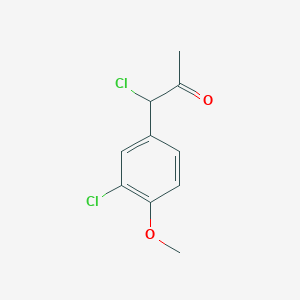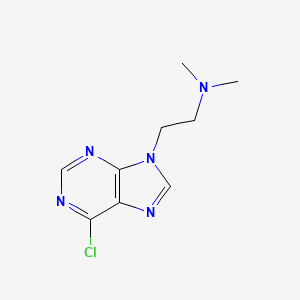
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine is a chemical compound with significant importance in various scientific fields It is characterized by the presence of a purine ring substituted with a chlorine atom at the 6th position and an ethyl group linked to a dimethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Chloropurin-9-yl)ethyl)dimethylamine typically involves the reaction of 6-chloropurine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents such as sodium borohydride (NaBH4) are used under controlled conditions.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Products include substituted purines with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Condensation Reactions: Imines or other condensation products depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of purine-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-(6-Chloropurin-9-yl)ethyl)dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to antiviral or anticancer effects. The exact pathways and molecular targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penciclovir: A guanine derivative with antiviral properties.
Acyclovir: Another antiviral agent with a similar purine structure.
Ganciclovir: Used in the treatment of cytomegalovirus infections.
Uniqueness
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine is unique due to its specific substitution pattern and the presence of the dimethylamine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H12ClN5 |
|---|---|
Molekulargewicht |
225.68 g/mol |
IUPAC-Name |
2-(6-chloropurin-9-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H12ClN5/c1-14(2)3-4-15-6-13-7-8(10)11-5-12-9(7)15/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
CJFSVJUSMWHOJH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C=NC2=C1N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-(((S)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048963.png)
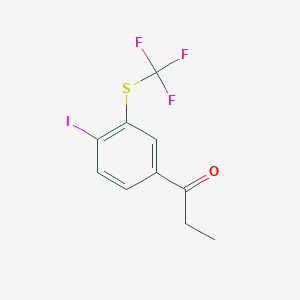

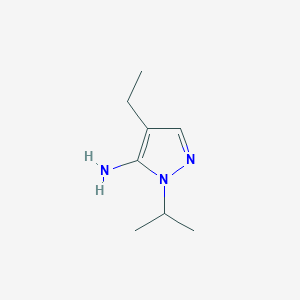
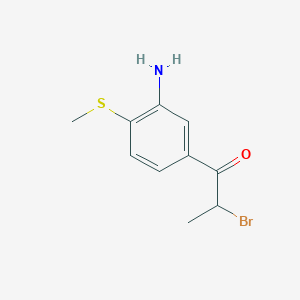
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)
